

Duvelisib versus ofatumumab CLL SLL progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Duvelisib

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Efficacy and Safety Comparison

Metric	Duvelisib (n=160)	Ofatumumab (n=159)
Median PFS (IRC)	13.3 months [1] [2] [3]	9.9 months [1] [2] [3]
PFS Hazard Ratio (HR)	0.52 (P < .0001) [1] [2]	-
Median PFS in del(17p)/TP53 mut patients	12.7 months [4]	9.0 months [4]
Overall Response Rate (ORR)	74% (P < .0001) [1] [2] [4]	45% [1] [2] [4]
Common Adverse Events (AEs)	Diarrhea, neutropenia, pyrexia, nausea, anemia, cough [1] [2]	Neutropenia, infusion reactions [1] [2]
Notable Serious Toxicities	Infections, diarrhea/colitis, pneumonitis, hepatotoxicity [5] [3]	-

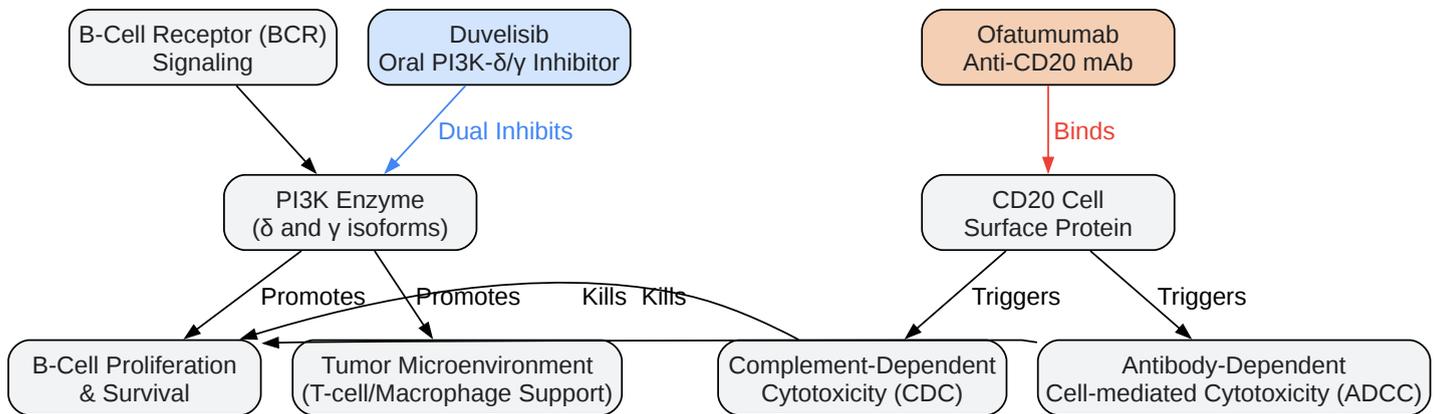
DUO Trial Experimental Protocol

The data in the table above originates from the global, multicenter, randomized, open-label, phase 3 DUO trial (NCT02004522) [1] [2] [3]. Here are the key methodological details:

- **Objective:** To compare the efficacy and safety of **duvelisib** monotherapy against ofatumumab monotherapy in patients with relapsed or refractory CLL/SLL [2].
- **Patient Population:** 319 adults with CLL/SLL that had progressed during or after at least one prior therapy. Patients were ineligible if they had prior treatment with BTK or PI3K- δ inhibitors [2]. Key stratification factors included the presence of del(17p), refractoriness to purine analogs, and grade 4 cytopenia [2].
- **Treatment Regimens:**
 - **Duvelisib Arm:** 160 patients received oral **duvelisib** at 25 mg twice daily continuously in 28-day cycles until disease progression or unacceptable toxicity (for up to ~18 cycles) [2] [4].
 - **Ofatumumab Arm:** 159 patients received intravenous ofatumumab per its approved label, with a maximum of 12 doses within 7 cycles [2] [4].
- **Primary Endpoint: Progression-free Survival (PFS)**, assessed by an Independent Review Committee (IRC) [2].
- **Key Secondary Endpoints:** Included Overall Response Rate (ORR) and Overall Survival (OS) [2].
- **Crossover Design:** The trial permitted patients with confirmed progressive disease on either treatment to cross over to receive the opposite therapy in a separate extension study [2] [3]. This design element is critical for interpreting the long-term survival data.

Mechanisms of Action

The two drugs work through fundamentally distinct mechanisms, illustrated in the diagram below.



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- **Duvelisib's Dual Inhibition:** **Duvelisib** is an oral dual inhibitor of phosphoinositide 3-kinase- δ and - γ (PI3K- δ , γ) [2]. Inhibiting PI3K- δ directly blocks survival and proliferation signals within malignant B-cells. Simultaneously, inhibiting PI3K- γ disrupts the support provided by the tumor microenvironment (e.g., T-cells and macrophages), which is crucial for CLL cell maintenance [2] [6].
- **Ofatumumab's Antibody Action:** Ofatumumab is a humanized anti-CD20 monoclonal antibody [2]. It binds to the CD20 protein on the surface of B-cells, leading to their destruction through mechanisms like Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) [7].

Long-Term Survival and Regulatory Context

While the initial DUO trial results led to the approval of **duvelisib** in 2018, 5-year follow-up data and subsequent regulatory review introduced significant concerns.

- **Overall Survival (OS) Data:** The final OS analysis at a median follow-up of 63 months showed a potential detriment. In the intent-to-treat population, the median OS was **52.3 months for duvelisib** versus **63.3 months for ofatumumab** (HR=1.09) [3]. A key confounder is that 90 of the 159 patients in the ofatumumab arm crossed over to receive **duvelisib** upon progression, which may have impacted the survival analysis [3] [8].
- **Toxicity Profile:** The longer treatment exposure with **duvelisib** was associated with serious and sometimes fatal toxicities, including infections, diarrhea/colitis, pneumonitis, and hepatotoxicity [5] [3].

The FDA concluded that these safety concerns likely drove the OS detriment [5] [8].

- **ODAC Vote:** In September 2022, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted 8-to-4 that the benefit-risk profile of **duvelisib** is **not favorable** for the treatment of relapsed or refractory CLL/SLL after at least two prior therapies [5] [8].

The data from the DUO trial presents a complex picture. **Duvelisib** offers a clear and significant advantage in progression-free survival and response rates, including in high-risk patients. However, the observed long-term overall survival signal and the substantial toxicity burden have raised important questions about its benefit-risk profile in the contemporary treatment landscape for CLL/SLL.

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